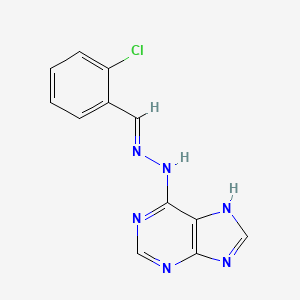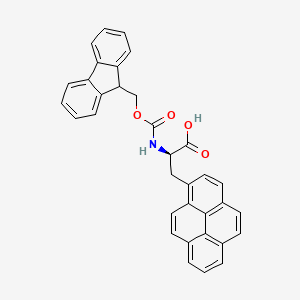
N-(4,5-dihydrothiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The interest in these compounds stems from their structural versatility and potential for chemical modifications, making them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of semicarbazides with various aldehydes or ketones in the presence of catalysts or under specific conditions to form the desired pyrazole ring. For example, novel pyrazole derivatives have been synthesized and characterized using NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, demonstrating the twisted conformation between pyrazole and thiophene rings and the formation of supramolecular motifs through hydrogen bond interactions (Kumara et al., 2018).
Scientific Research Applications
Fluorescent Dyes and Optical Properties
Research on N-ethoxycarbonylpyrene- and perylene thioamides, closely related to the compound , has led to the development of fluorescent dyes with potential applications in bioimaging and molecular probes. These compounds exhibit fluorescence across a broad spectrum and have unique optical properties, such as dual fluorescence and solvatochromism, which are valuable in creating sensitive and specific fluorescent markers for biological and chemical analyses (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxicity and Anticancer Activity
Another field of interest is the synthesis and characterization of pyrazole derivatives for their cytotoxic activity against cancer cells. For instance, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity, showing potential as therapeutic agents in cancer treatment (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
Studies on the molecular structure of N-substituted pyrazoline derivatives provide insights into the geometric parameters and potential interactions within molecules, which are crucial for designing molecules with desired properties and activities (Köysal, Işık, Sahin, & Palaska, 2005).
Advanced Material Synthesis
Research into novel pyrazole derivatives has led to the synthesis of compounds with specific structural features, such as Hirshfeld surface analysis and thermo-optical studies, which are essential for developing new materials with tailored properties for various applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-22-12-9-20(11-5-3-10(16)4-6-11)19-13(12)14(21)18-15-17-7-8-23-15/h3-6,9H,2,7-8H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBUYIXEKSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=NCCS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)
![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)


![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

